2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide
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Overview
Description
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring, a triazole ring, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide involves multiple steps, starting with the preparation of the benzodioxepin and benzofuran intermediates. These intermediates are then subjected to various reactions, including nucleophilic substitution and cyclization, to form the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxepin and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-1,5-Benzodioxepin, 3,4-dihydro-: Shares the benzodioxepin ring structure.
(2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid: Contains a similar benzodioxepin moiety.
Uniqueness
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide is unique due to its combination of benzodioxepin, triazole, and benzofuran rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H28N4O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide |
InChI |
InChI=1S/C25H28N4O4S/c1-3-29-24(18-6-8-21-22(13-18)32-10-4-9-31-21)27-28-25(29)34-15-23(30)26-14-17-5-7-20-19(12-17)11-16(2)33-20/h5-8,12-13,16H,3-4,9-11,14-15H2,1-2H3,(H,26,30) |
InChI Key |
ZOVJFMOAZJXZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OC(C3)C)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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